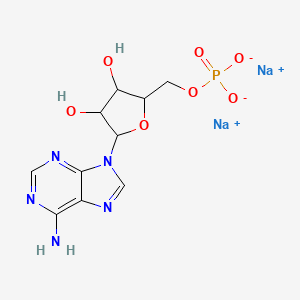
Disodium adenosine 5'-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium adenosine 5’-phosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into adenosine triphosphate by adenosine triphosphate synthases . This compound is also known for its role in platelet activation through its interaction with purinergic receptors .
準備方法
There are two primary methods for preparing disodium adenosine 5’-phosphate: enzymatic synthesis and chemical synthesis .
-
Enzymatic Synthesis
Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.
Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.
Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.
Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.
Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.
Step 6: Convert the purified disodium adenosine 5’-phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.
-
Chemical Synthesis
Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine monophosphate, in the desired solvent system.
Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.
Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.
Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.
Step 5: Quench the reaction and isolate the disodium adenosine 5’-phosphate product using appropriate purification techniques, such as column chromatography or crystallization.
化学反応の分析
Disodium adenosine 5’-phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation .
-
Hydrolysis
Conditions: Acidic, neutral, and alkaline conditions.
Reagents: Water, acids, and bases.
Products: Adenosine monophosphate and inorganic phosphate.
-
Oxidation
Conditions: Presence of oxidizing agents.
Reagents: Hydrogen peroxide, potassium permanganate.
Products: Oxidized adenosine derivatives.
-
Phosphorylation
Conditions: Catalyzed by enzymes such as kinases.
Reagents: Adenosine triphosphate.
Products: Adenosine triphosphate.
科学的研究の応用
Disodium adenosine 5’-phosphate has a wide range of scientific research applications :
Chemistry: Used as a substrate in enzymatic reactions and as a standard in high-performance liquid chromatography.
Biology: Involved in energy storage and nucleic acid metabolism. It is also used in studies of platelet activation and purinergic signaling.
Medicine: Investigated for its role in platelet activation and potential therapeutic applications in cardiovascular diseases.
Industry: Used in the production of nucleotides and nucleotide derivatives for various applications.
作用機序
Disodium adenosine 5’-phosphate exerts its effects through its conversion into adenosine triphosphate by adenosine triphosphate synthases . It affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-adenosine diphosphatases, platelet activation is inhibited via adenosine receptors .
類似化合物との比較
Disodium adenosine 5’-phosphate can be compared with other similar compounds such as adenosine monophosphate and adenosine triphosphate :
-
Adenosine Monophosphate
Structure: Contains one phosphate group.
Function: Involved in RNA synthesis and energy metabolism.
Uniqueness: Acts as a monomer in RNA and is a precursor for adenosine diphosphate and adenosine triphosphate.
-
Adenosine Triphosphate
Structure: Contains three phosphate groups.
Function: Primary energy carrier in cells.
Disodium adenosine 5’-phosphate is unique in its role as an intermediate in the conversion of adenosine monophosphate to adenosine triphosphate and its involvement in platelet activation.
特性
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

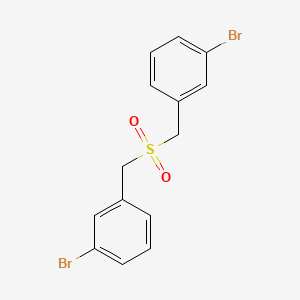


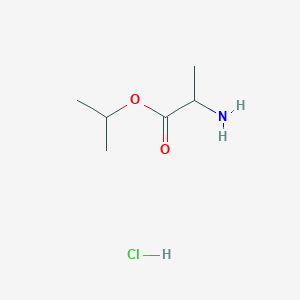

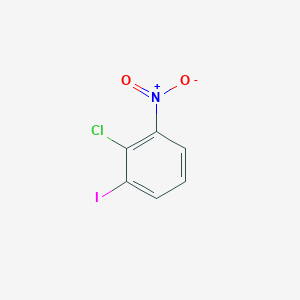
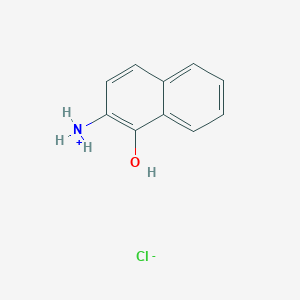




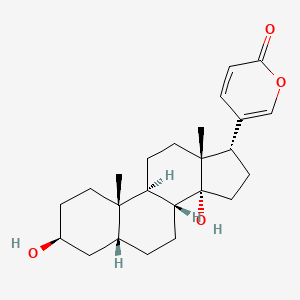
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)
